N,1-dimethyl-1H-pyrazol-3-amine hydrochloride N,1-dimethyl-1H-pyrazol-3-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1607302-11-3
VCID: VC2867607
InChI: InChI=1S/C5H9N3.ClH/c1-6-5-3-4-8(2)7-5;/h3-4H,1-2H3,(H,6,7);1H
SMILES: CNC1=NN(C=C1)C.Cl
Molecular Formula: C5H10ClN3
Molecular Weight: 147.6 g/mol

N,1-dimethyl-1H-pyrazol-3-amine hydrochloride

CAS No.: 1607302-11-3

Cat. No.: VC2867607

Molecular Formula: C5H10ClN3

Molecular Weight: 147.6 g/mol

* For research use only. Not for human or veterinary use.

N,1-dimethyl-1H-pyrazol-3-amine hydrochloride - 1607302-11-3

Specification

CAS No. 1607302-11-3
Molecular Formula C5H10ClN3
Molecular Weight 147.6 g/mol
IUPAC Name N,1-dimethylpyrazol-3-amine;hydrochloride
Standard InChI InChI=1S/C5H9N3.ClH/c1-6-5-3-4-8(2)7-5;/h3-4H,1-2H3,(H,6,7);1H
Standard InChI Key FIBLQNXKXLMOOP-UHFFFAOYSA-N
SMILES CNC1=NN(C=C1)C.Cl
Canonical SMILES CNC1=NN(C=C1)C.Cl

Introduction

Chemical Identity and Basic Properties

N,1-dimethyl-1H-pyrazol-3-amine hydrochloride is identified by the CAS number 1607302-11-3 and has the molecular formula C5H10ClN3 . The compound has a molecular weight of 147.61 g/mol and represents the hydrochloride salt of the free base N,1-dimethyl-1H-pyrazol-3-amine . The free base itself has been assigned the CAS number 81574-06-3 and has a molecular weight of 111.15 g/mol without the hydrochloride component .

The compound name indicates several structural features: "N,1-dimethyl" refers to methyl groups attached to the nitrogen atoms (one at position 1 of the pyrazole ring and another on the amine group), "1H-pyrazol" identifies the core heterocyclic structure, "3-amine" indicates an amino group at position 3, and "hydrochloride" signifies the salt form of the compound.

Identification Parameters

The following table presents the key identification parameters for N,1-dimethyl-1H-pyrazol-3-amine hydrochloride:

ParameterValue
Chemical NameN,1-dimethyl-1H-pyrazol-3-amine hydrochloride
CAS Number1607302-11-3
Molecular FormulaC5H10ClN3
Molecular Weight147.61 g/mol
Base Compound CAS81574-06-3
Base Molecular FormulaC5H9N3
Base Molecular Weight111.15 g/mol

This compound has several synonyms in chemical databases, including N,1-dimethylpyrazol-3-amine hydrochloride, which is sometimes used interchangeably in scientific literature .

Structural Characteristics

The structure of N,1-dimethyl-1H-pyrazol-3-amine hydrochloride consists of a pyrazole core with specific substitutions. The pyrazole ring contains two adjacent nitrogen atoms at positions 1 and 2, with a methyl group attached to the nitrogen at position 1. An amino group substituted with a methyl group (methylamino group) is attached at position 3 of the ring. The entire molecule exists as a hydrochloride salt, with the chloride ion balancing the positive charge that forms when the compound is protonated .

Structural Identifiers

Several chemical identifiers help uniquely characterize this compound:

IdentifierValue
SMILESCNC1=NN(C=C1)C
InChIInChI=1S/C5H9N3/c1-6-5-3-4-8(2)7-5/h3-4H,1-2H3,(H,6,7)
InChIKeyKHWXEOSBFOWCJU-UHFFFAOYSA-N
PubChem CID12774755

These structural identifiers provide a standardized way to represent the molecular structure in various chemical databases and research publications .

Analytical Characterization

N,1-dimethyl-1H-pyrazol-3-amine hydrochloride can be characterized using various analytical techniques. Mass spectrometry data provides valuable information about the compound's molecular weight and fragmentation patterns.

Mass Spectrometry Data

The predicted collision cross-section data for different adducts of the base compound (N,1-dimethyl-1H-pyrazol-3-amine) has been determined:

Adductm/zPredicted CCS (Ų)
[M+H]+112.08693120.5
[M+Na]+134.06887131.9
[M+NH4]+129.11347128.9
[M+K]+150.04281128.1
[M-H]-110.07237121.6
[M+Na-2H]-132.05432127.0
[M]+111.07910122.2
[M]-111.08020122.2

This data is valuable for analytical scientists using mass spectrometry coupled with ion mobility for compound identification and characterization .

Chemical Reactivity and Synthesis

As a substituted pyrazole, N,1-dimethyl-1H-pyrazol-3-amine hydrochloride possesses reactivity patterns characteristic of both the pyrazole ring and the amine functionality. The compound can potentially undergo various reactions, including:

  • Electrophilic substitution reactions at the ring positions

  • Nucleophilic reactions involving the amine group

  • Salt formation at the basic nitrogen sites

  • Coordination with metal ions through the nitrogen atoms

Relationship to Similar Compounds

N,1-dimethyl-1H-pyrazol-3-amine hydrochloride belongs to a broader family of substituted pyrazoles, many of which have significant applications in medicinal chemistry and agrochemical research. Several related compounds have been identified in chemical databases:

Structurally Related Compounds

The following compounds share structural similarities with N,1-dimethyl-1H-pyrazol-3-amine hydrochloride:

  • 1-Methyl-1H-pyrazol-3-amine (CAS: 1904-31-0) - Differs by lacking the N-methyl group on the amine

  • 1-Methyl-1H-pyrazol-4-amine hydrochloride (CAS: 127107-23-7) - Has the amine group at position 4 instead of position 3

  • 1,3-Dimethyl-1H-pyrazol-4-amine (CAS: 64517-88-0) - Has a methyl group at position 3 and an amine at position 4

  • 1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride (CAS: 1431965-39-7) - Has a methyl group at position 5 instead of an N-methyl on the amine

These structural analogs provide important context for understanding the chemical behavior and potential applications of N,1-dimethyl-1H-pyrazol-3-amine hydrochloride within its chemical family.

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